molecular formula C22H29NO2 B14465215 alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol CAS No. 72004-05-8

alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol

Cat. No.: B14465215
CAS No.: 72004-05-8
M. Wt: 339.5 g/mol
InChI Key: QFKZAFOPMOONQU-UHFFFAOYSA-N
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Description

Alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol is a complex organic compound characterized by the presence of a methoxy group, a propyl group, and a pyrrolidinylmethyl group attached to a benzyl alcohol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol typically involves multi-step organic reactions. One common approach is the condensation of 3-(m-Methoxyphenyl)-3-propylpyrrolidine with benzyl alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s reactivity and binding affinity to target molecules. The pyrrolidinylmethyl group may play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylpropionic acid: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    Benzyl alcohol derivatives: Compounds with similar benzyl alcohol cores but different substituents.

Uniqueness

Alpha-(3-(m-Methoxyphenyl)-3-propylpyrrolidinylmethyl)benzyl alcohol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72004-05-8

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylethanol

InChI

InChI=1S/C22H29NO2/c1-3-12-22(19-10-7-11-20(15-19)25-2)13-14-23(17-22)16-21(24)18-8-5-4-6-9-18/h4-11,15,21,24H,3,12-14,16-17H2,1-2H3

InChI Key

QFKZAFOPMOONQU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)CC(C2=CC=CC=C2)O)C3=CC(=CC=C3)OC

Origin of Product

United States

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